molecular formula C₁₀H₉N₃O₄ B030829 3-(2-Nitrobenzylidenamino)-2-oxazolidinone CAS No. 19687-73-1

3-(2-Nitrobenzylidenamino)-2-oxazolidinone

Cat. No. B030829
CAS RN: 19687-73-1
M. Wt: 235.2 g/mol
InChI Key: OHYXOGZWSSNLON-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone derivatives involves multiple steps, including nucleophilic substitution, reduction, and carbonyl insertion reactions. For instance, a series of novel oxazolidinone derivatives were synthesized involving the reaction of amino oxazolidinone scaffold with various reagents to yield compounds with potential antibacterial activity against a panel of Gram-positive bacteria (Patekar et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone and its derivatives has been analyzed through various spectroscopic methods, including IR, MS, 1H, and 13C-NMR. These studies provide insights into the compound's chemical structure and its derivatives, facilitating the understanding of their reactivity and properties (Patekar et al., 2022).

Chemical Reactions and Properties

3-(2-Nitrobenzylidenamino)-2-oxazolidinone participates in various chemical reactions, including cycloaddition reactions, which are crucial for its functionalization and the synthesis of complex molecules. For example, the carbenoid-type [3 + 2] cycloaddition reactions of nitrile ylides with electron-deficient chiral oxazolidinones have been studied, revealing insights into the reaction mechanism and selectivity (Domingo et al., 2016).

Scientific Research Applications

Application in Antibiotic Residue Detection

Research has explored the use of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (NPAOZ) in the detection of antibiotic residues. For instance, a study demonstrated the production of polyclonal antibodies sensitive to NPAOZ, a metabolite of the nitrofuran antibiotic furazolidone, for use in residue analysis in various food matrices (Cooper, Caddell, Elliott, & Kennedy, 2004). Another research developed an ELISA for detecting NPAOZ in animal tissues, indicating its potential for monitoring veterinary drug residues (Diblíková, Cooper, Kennedy, & Fránek, 2005).

Use in Antibiotic Metabolite Characterization

NPAOZ is employed in the characterization of nitrofuran metabolites. A study detailed the preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, including NPAOZ, for the quantification of trace levels of nitrofuran residues in foods (Delatour, Gremaud, Mottier, Richoz, Arce Vera, & Stadler, 2003).

Role in the Synthesis of Chemical Compounds

NPAOZ is also significant in the synthesis of chemical compounds. Research on the synthesis of novel oxazolidinones as potential antimicrobial agents highlights the role of oxazolidinone derivatives in medicinal chemistry (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).

properties

IUPAC Name

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXOGZWSSNLON-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrobenzylidenamino)-2-oxazolidinone

CAS RN

19687-73-1
Record name 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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